

Spectroscopic Analysis of 3,5-Difluoro-4-methoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Difluoro-4-methoxybenzoic acid

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December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3,5-Difluoro-4-methoxybenzoic acid**. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The included data tables are illustrative, based on analyses of structurally similar compounds, and serve as a template for data presentation.

Core Spectroscopic Data

The anticipated spectroscopic data for **3,5-Difluoro-4-methoxybenzoic acid** ($C_8H_6F_2O_3$, Molecular Weight: 188.13 g/mol) are summarized below. These tables are designed for the clear and concise presentation of key spectral features.

Table 1: 1H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~11-13	br s	-	1H	-COOH
~7.7-7.9	d	~8-10	2H	Ar-H
~4.0	s	-	3H	-OCH ₃

Table 2: ^{13}C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~165-170	C=O
~150-160 (d)	C-F
~140-145	C-OCH ₃
~125-130	C-COOH
~110-115 (d)	C-H
~60-65	-OCH ₃

Table 3: IR Spectroscopy Data (Anticipated)

Wavenumber (cm^{-1})	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Carboxylic acid & Methoxy)
~1100	Strong	C-F stretch

Table 4: Mass Spectrometry Data (Expected)

m/z	Relative Intensity (%)	Assignment
188	High	[M] ⁺ (Molecular Ion)
171	Medium	[M-OH] ⁺
143	Medium	[M-COOH] ⁺
115	High	[M-COOH-CO] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **3,5-Difluoro-4-methoxybenzoic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or Dimethyl Sulfoxide-d₆ (DMSO-d_6), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A total of 16 to 64 scans are averaged to obtain a high-quality spectrum.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used with a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The

spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.[1]

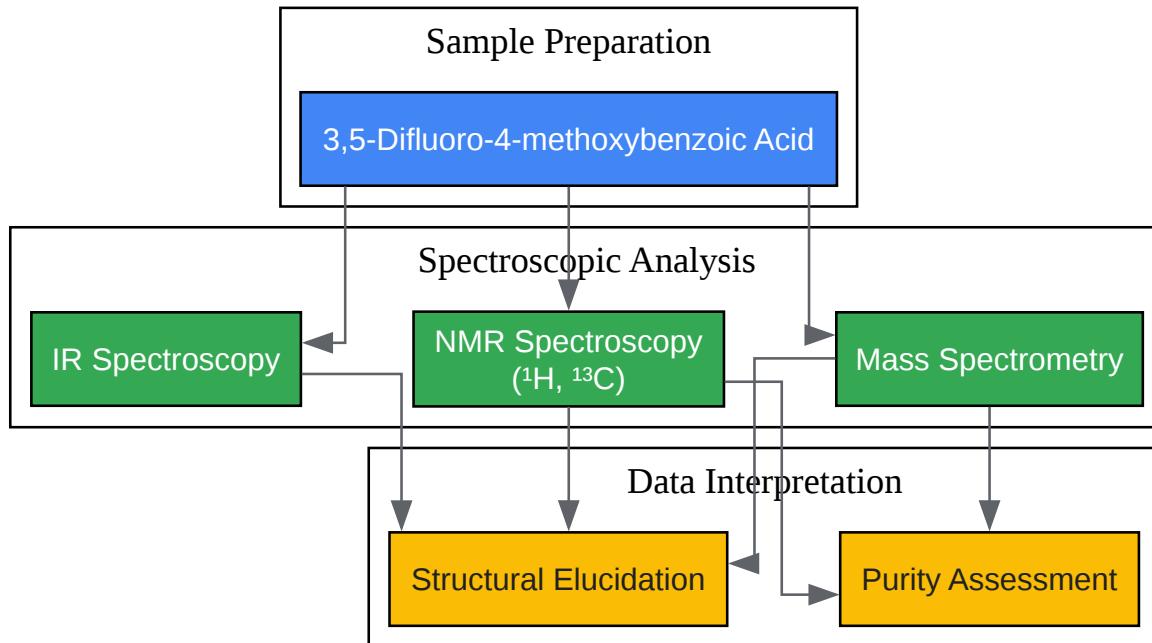
Alternatively, a potassium bromide (KBr) pellet can be prepared.[2] A few milligrams of the sample are ground with anhydrous KBr and pressed into a thin, transparent disk, which is then placed in the spectrometer's sample holder.[2]

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL) and introduced into the ion source. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which aids in confirming the elemental composition.[3]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3,5-Difluoro-4-methoxybenzoic acid**.



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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

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